BenchChemオンラインストアへようこそ!

furan-2-yl(1H-indol-3-yl)methanone

Fragment-Based Drug Discovery Kinase Inhibitor Pim-1

Furan-2-yl(1H-indol-3-yl)methanone is a crystallographically validated fragment hit for Pim-1 kinase (IC50 28 µM, PDB 3VBY) with a defined hinge-binding mode. Unlike generic indole/furan building blocks, its specific geometry is critical for reproducible SAR. It is inactive at the benzodiazepine receptor, enabling selective kinase inhibitor design. Procure exact CAS 169772-66-1 for consistent binding interactions in fragment-based drug discovery and hit-to-lead optimization. Also serves as a versatile scaffold for IGF-1R inhibitor development.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 169772-66-1
Cat. No. B1331887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-2-yl(1H-indol-3-yl)methanone
CAS169772-66-1
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CO3
InChIInChI=1S/C13H9NO2/c15-13(12-6-3-7-16-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,14H
InChIKeyZGNXEAXRPSISJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-yl(1H-indol-3-yl)methanone (CAS 169772-66-1): A Privileged Indole-Furan Scaffold for Fragment-Based Drug Discovery and Kinase Inhibitor Design


Furan-2-yl(1H-indol-3-yl)methanone (CAS 169772-66-1), also known as 3-(2-furoyl)indole, is a heterocyclic small molecule featuring an indole core linked to a furan ring via a ketone bridge. This compound serves as a foundational scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) programs targeting kinases such as Pim-1 [1]. Its structural simplicity and balanced physicochemical properties (MW: 211.22, cLogP: 2.75) make it an ideal starting point for hit-to-lead optimization campaigns . The compound has been co-crystallized with Pim-1 kinase (PDB: 3VBY), validating its utility as a validated fragment hit [2].

Why Generic Furan-2-yl(1H-indol-3-yl)methanone (CAS 169772-66-1) Substitution Fails: Critical Scaffold and Binding Mode Considerations


Indiscriminate substitution of furan-2-yl(1H-indol-3-yl)methanone with generic indole or furan building blocks is highly inadvisable due to its specific, experimentally validated binding mode and scaffold geometry. The compound's precise orientation of the furan oxygen and indole NH is critical for engaging the hinge region of kinases like Pim-1 [1]. Moreover, closely related analogs, such as N1-substituted derivatives, exhibit fundamentally different target engagement profiles; for instance, while the parent scaffold is inactive at the benzodiazepine receptor, certain indoleglyoxylylamide analogs demonstrate high affinity [2]. Therefore, procurement of the exact CAS 169772-66-1 compound is essential for reproducing crystallographically validated binding interactions and for ensuring consistent results in structure-activity relationship (SAR) studies [3].

Quantitative Evidence for Furan-2-yl(1H-indol-3-yl)methanone (CAS 169772-66-1) in Kinase Inhibition and Fragment-Based Drug Discovery


Validated Pim-1 Kinase Fragment Hit with Defined Binding Affinity

Furan-2-yl(1H-indol-3-yl)methanone is a validated, low-molecular-weight fragment hit for Pim-1 kinase with a reported IC50 of 28,000 nM (28 µM) [1]. This compares favorably to other fragment hits in the same study, establishing it as a tractable starting point for fragment growth and optimization [2]. Critically, its binding mode in the ATP-binding pocket has been experimentally determined by X-ray crystallography (PDB: 3VBY), revealing specific hydrogen bond interactions with the kinase hinge region that are essential for rational, structure-based design [3].

Fragment-Based Drug Discovery Kinase Inhibitor Pim-1 X-ray Crystallography

Demonstrated Inactivity at Benzodiazepine Receptor Versus High-Affinity Indoleglyoxylylamide Analogs

In contrast to its indoleglyoxylylamide analogs, which exhibit high affinity for the benzodiazepine receptor, furan-2-yl(1H-indol-3-yl)methanone and its simple derivatives were found to be incapable of interacting with this receptor [1]. This inactivity is attributed to the rigid furan ring preventing the formation of a critical hydrogen bond, as revealed by molecular electrostatic potential calculations [1]. This data provides a clear differentiation point: while related compounds may have promiscuous or unwanted CNS activity, CAS 169772-66-1 exhibits a cleaner profile in this specific receptor context.

Benzodiazepine Receptor Ligand Design Structure-Activity Relationship Off-Target Profiling

IGF-1R Inhibitory Potential of 3-(2-Furoyl)indole Scaffolds in Hepatocellular Carcinoma

A 2025 study investigating 3-(2-furoyl)-indole derivatives demonstrated significant anti-proliferative activity against HepG2 hepatocellular carcinoma cells [1]. The study identified compound 4a as a promising IGF-1R inhibitor with potential activity against drug-resistant HCC [1]. While data for the unsubstituted parent compound (CAS 169772-66-1) is not explicitly reported, this study validates the 3-(2-furoyl)indole core as a privileged scaffold for developing potent IGF-1R inhibitors, establishing a clear path for derivative synthesis and optimization [2].

IGF-1R Inhibitor Hepatocellular Carcinoma Anticancer Lead Optimization

Comparative Physicochemical and Procurement Profile Versus N1-Substituted Analogs

Furan-2-yl(1H-indol-3-yl)methanone (CAS 169772-66-1) presents a distinct physicochemical profile compared to its N1-substituted analogs, which directly impacts its utility in FBDD and early-stage medicinal chemistry. The parent compound has a molecular weight of 211.22 g/mol and a cLogP of 2.75, aligning with fragment-like properties (Rule of Three compliant) . In contrast, analogs like [1-(4-chlorobenzyl)indol-3-yl]-(2-furyl)methanone (MW: 335.8) or [1-(4-bromobenzyl)-1H-indol-3-yl](furan-2-yl)methanone (MW: 380.2) are significantly larger and more lipophilic, placing them outside typical fragment space and limiting their utility for fragment-based screening or as versatile building blocks [1].

Physicochemical Properties Drug-likeness Medicinal Chemistry Procurement

Optimal Scientific and Industrial Applications for Furan-2-yl(1H-indol-3-yl)methanone (CAS 169772-66-1) Based on Evidence


Fragment-Based Drug Discovery (FBDD) for Kinase Targets

As a validated, low-molecular-weight fragment hit for Pim-1 kinase (IC50 = 28 µM) with an experimentally determined binding mode (PDB: 3VBY), furan-2-yl(1H-indol-3-yl)methanone is ideally suited for fragment-based screening and structure-guided optimization programs targeting Pim-1 and potentially other related kinases [5][4]. Its compliance with the Rule of Three (MW: 211.22, cLogP: 2.75) further supports its use in fragment library design and hit-to-lead campaigns .

Synthesis of Novel IGF-1R Inhibitors for Oncology Research

Recent studies have validated the 3-(2-furoyl)indole core as a promising scaffold for developing IGF-1R inhibitors with activity against hepatocellular carcinoma [5][4]. Procuring CAS 169772-66-1 provides a versatile starting material for synthesizing and evaluating a focused library of derivatives aimed at improving potency, selectivity, and drug-like properties for potential anticancer therapeutics.

Selective Scaffold for CNS-Sparing Medicinal Chemistry Programs

The demonstrated inactivity of furan-2-yl(1H-indol-3-yl)methanone at the benzodiazepine receptor, in contrast to high-affinity indoleglyoxylylamide analogs, makes this compound a strategic choice for medicinal chemistry programs where avoidance of benzodiazepine receptor-mediated CNS side effects is critical [5]. This selectivity profile can be leveraged to design novel agents with reduced off-target liability.

Building Block for Diversity-Oriented Synthesis of Heterocyclic Libraries

The compound's straightforward synthesis and dual indole-furan heterocyclic core make it an attractive building block for diversity-oriented synthesis. It can be readily functionalized at multiple positions (e.g., indole N1, furan C5, or the ketone) to generate structurally diverse compound libraries for broad biological screening against various targets, including kinases and other protein families [5][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for furan-2-yl(1H-indol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.